molecular formula C6H13NO B13350145 ((2S,3R)-3-Methyltetrahydrofuran-2-yl)methanamine

((2S,3R)-3-Methyltetrahydrofuran-2-yl)methanamine

Cat. No.: B13350145
M. Wt: 115.17 g/mol
InChI Key: WKDKDJKUBAFALO-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((2S,3R)-3-Methyltetrahydrofuran-2-yl)methanamine is a chiral amine with a tetrahydrofuran ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2S,3R)-3-Methyltetrahydrofuran-2-yl)methanamine typically involves the enantioselective reduction of a precursor compound. One common method is the reduction of a corresponding ketone or aldehyde using chiral catalysts or biocatalysts to achieve the desired stereochemistry . For example, the use of carbonyl reductase from Lactobacillus fermentum has been reported to catalyze the asymmetric reduction of 2-chloro-β-ketoesters to produce the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale biocatalytic processes or chemical synthesis using optimized reaction conditions to ensure high yield and enantiomeric purity. The use of immobilized enzymes and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

((2S,3R)-3-Methyltetrahydrofuran-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can further modify the functional groups attached to the tetrahydrofuran ring.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the amine group or the tetrahydrofuran ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted tetrahydrofuran derivatives .

Scientific Research Applications

((2S,3R)-3-Methyltetrahydrofuran-2-yl)methanamine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

((2S,3R)-3-Methyltetrahydrofuran-2-yl)methanamine is unique due to its tetrahydrofuran ring structure, which imparts distinct chemical and physical properties. Its specific stereochemistry also makes it valuable for enantioselective synthesis and as a chiral building block in various applications .

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

[(2S,3R)-3-methyloxolan-2-yl]methanamine

InChI

InChI=1S/C6H13NO/c1-5-2-3-8-6(5)4-7/h5-6H,2-4,7H2,1H3/t5-,6-/m1/s1

InChI Key

WKDKDJKUBAFALO-PHDIDXHHSA-N

Isomeric SMILES

C[C@@H]1CCO[C@@H]1CN

Canonical SMILES

CC1CCOC1CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.